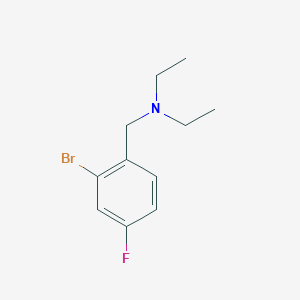
5-甲基-2-(4-甲基-1H-吡唑-1-基)苯胺
描述
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methyl group at the 5-position of the aniline ring and another methyl group at the 4-position of the pyrazole ring
科学研究应用
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It’s worth noting that pyrazole-bearing compounds, which include 5-methyl-2-(4-methyl-1h-pyrazol-1-yl)aniline, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that pyrazole-bearing compounds interact with their targets to exert their effects
Biochemical Pathways
It’s known that pyrazole-bearing compounds can have a significant impact on various biochemical pathways
Result of Action
It’s known that pyrazole-bearing compounds can have significant biological effects
生化分析
Biochemical Properties
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline to the active site of the enzyme, potentially inhibiting or modifying its activity.
Cellular Effects
The effects of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can affect the proliferation of cancer cells by altering the expression of specific genes involved in cell cycle regulation . Additionally, it has been reported to impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound has been shown to inhibit certain kinases, which play a critical role in signal transduction pathways . This inhibition can lead to downstream effects on gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have indicated that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent.
Metabolic Pathways
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can undergo various metabolic transformations, including oxidation and conjugation, which affect its bioavailability and activity. These metabolic pathways can also influence the levels of metabolites within the cell, potentially leading to changes in cellular function .
Transport and Distribution
The transport and distribution of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . For example, the compound may be actively transported into cells by specific membrane transporters, influencing its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall efficacy. For instance, if the compound is localized to the mitochondria, it may influence mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline typically involves the reaction of 5-methyl-2-nitroaniline with 4-methyl-1H-pyrazole under specific conditions. The nitro group is first reduced to an amine, followed by a coupling reaction with the pyrazole derivative. Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon, and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
相似化合物的比较
Similar Compounds
4-methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
5-methyl-2-nitroaniline: A precursor in the synthesis of 5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline.
2-(4-methyl-1H-pyrazol-1-yl)aniline: A closely related compound lacking the methyl group at the 5-position of the aniline ring.
Uniqueness
5-methyl-2-(4-methyl-1H-pyrazol-1-yl)aniline is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
5-methyl-2-(4-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-11(10(12)5-8)14-7-9(2)6-13-14/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXHMUPTSIFQNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=C(C=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



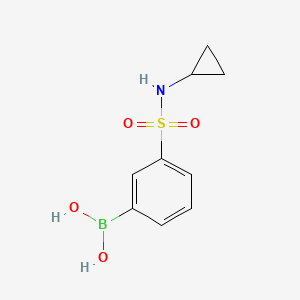

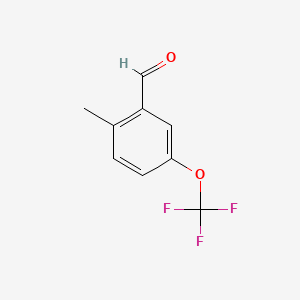
![[1-(Prop-2-en-1-yl)cyclopentyl]methanol](/img/structure/B1453540.png)
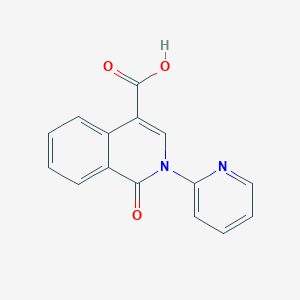
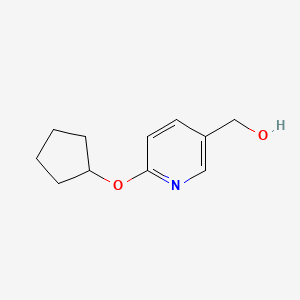
![2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1453544.png)
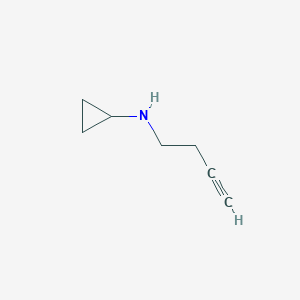
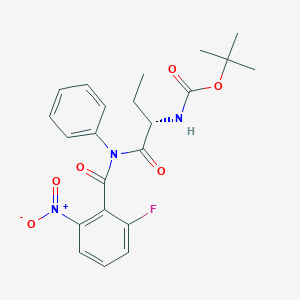
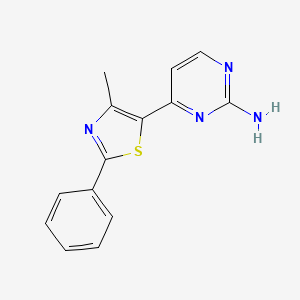
![{[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]methyl}methylamine](/img/structure/B1453551.png)
amine](/img/structure/B1453553.png)
